molecular formula C11H9NO4 B578798 Methyl 8-amino-4-oxo-4H-chromene-3-carboxylate CAS No. 1253654-50-0

Methyl 8-amino-4-oxo-4H-chromene-3-carboxylate

Cat. No.: B578798
CAS No.: 1253654-50-0
M. Wt: 219.196
InChI Key: VTRRUBUQQYWAPX-UHFFFAOYSA-N
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Description

Methyl 8-amino-4-oxo-4H-chromene-3-carboxylate is a heterocyclic compound belonging to the chromene family Chromenes are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications This compound, in particular, has garnered attention due to its unique structure, which includes an amino group, a carboxylate ester, and a chromene core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 8-amino-4-oxo-4H-chromene-3-carboxylate typically involves multi-component reactions. One common method is the Knoevenagel condensation of 4-oxo-4H-chromene-3-carbaldehyde with malononitrile or cyanoacetate, followed by a Michael addition of an aromatic amine. This reaction sequence can be carried out under mild conditions, often using water as a solvent and microwave irradiation to enhance the reaction rate .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, green chemistry principles, such as solvent-free reactions and recyclable catalysts, are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: Methyl 8-amino-4-oxo-4H-chromene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted chromenes, which can exhibit different biological activities depending on the nature of the substituents .

Scientific Research Applications

Methyl 8-amino-4-oxo-4H-chromene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 8-amino-4-oxo-4H-chromene-3-carboxylate involves its interaction with various molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The chromene core can interact with DNA and proteins, affecting their function. These interactions can lead to the modulation of cellular pathways, resulting in therapeutic effects .

Comparison with Similar Compounds

    Coumarins: These compounds share a similar chromene core but differ in their substitution patterns. Coumarins are well-known for their anticoagulant properties.

    Flavonoids: These natural compounds also contain a chromene core and exhibit a wide range of biological activities, including antioxidant and anti-inflammatory effects.

    Quinones: These compounds are structurally related but contain a fully oxidized chromene core. .

Uniqueness: Methyl 8-amino-4-oxo-4H-chromene-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both an amino group and a carboxylate ester allows for diverse chemical modifications, making it a versatile compound for various applications .

Properties

IUPAC Name

methyl 8-amino-4-oxochromene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO4/c1-15-11(14)7-5-16-10-6(9(7)13)3-2-4-8(10)12/h2-5H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTRRUBUQQYWAPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=COC2=C(C1=O)C=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50696997
Record name Methyl 8-amino-4-oxo-4H-1-benzopyran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50696997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1253654-50-0
Record name Methyl 8-amino-4-oxo-4H-1-benzopyran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50696997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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